molecular formula C10H14BrNS B13162125 2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B13162125
M. Wt: 260.20 g/mol
InChI Key: OMEGIYKMEHLUOF-UHFFFAOYSA-N
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Description

2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a tetrahydrobenzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and isopropylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact mechanism can vary and requires detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-isopropylpyridine: A compound with a similar structure but different ring system.

    2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid: Another brominated compound with distinct functional groups.

Uniqueness

2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its tetrahydrobenzothiazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H14BrNS

Molecular Weight

260.20 g/mol

IUPAC Name

2-bromo-6-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole

InChI

InChI=1S/C10H14BrNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h6-7H,3-5H2,1-2H3

InChI Key

OMEGIYKMEHLUOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=C(C1)SC(=N2)Br

Origin of Product

United States

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